

An In-depth Technical Guide to 4-Hydroxy-8-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxy-8-methoxy-2-methylquinoline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **4-Hydroxy-8-methoxy-2-methylquinoline**, a heterocyclic compound of interest in medicinal chemistry. We will delve into its fundamental properties, synthesis, and known biological significance, offering field-proven insights and detailed protocols to support further research and development.

Core Chemical Identity and Properties

4-Hydroxy-8-methoxy-2-methylquinoline, also known by its IUPAC name 8-methoxy-2-methylquinolin-4-ol, is a substituted quinolin-4-one. The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous natural alkaloids and synthetic compounds with a wide array of biological activities.^[1] This particular derivative's structure is characterized by a methyl group at the 2-position, a hydroxyl group at the 4-position, and a methoxy group at the 8-position.

It's important to recognize the keto-enol tautomerism inherent in 4-hydroxyquinolines. The compound exists in equilibrium between the 4-hydroxyquinoline (enol) form and the 8-methoxy-2-methylquinolin-4(1H)-one (keto) form, with the quinolone (keto) form generally predominating. ^{[2][3]}

Key Identifiers and Physicochemical Properties:

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₁ NO ₂	[3][4]
Molecular Weight	189.21 g/mol	[3][4]
CAS Number	15644-89-0	[4][5]
Appearance	Solid	
IUPAC Name	8-methoxy-2-methyl-1H-quinolin-4-one	[3]
InChI Key	DJYYBMQABYVSBR-UHFFFAOYSA-N	[3]
SMILES	CC1=CC(=O)C2=C(N1)C(=CC=C2)OC	[3]

This data is compiled from publicly available chemical databases and supplier information.

Synthesis and Mechanistic Insights

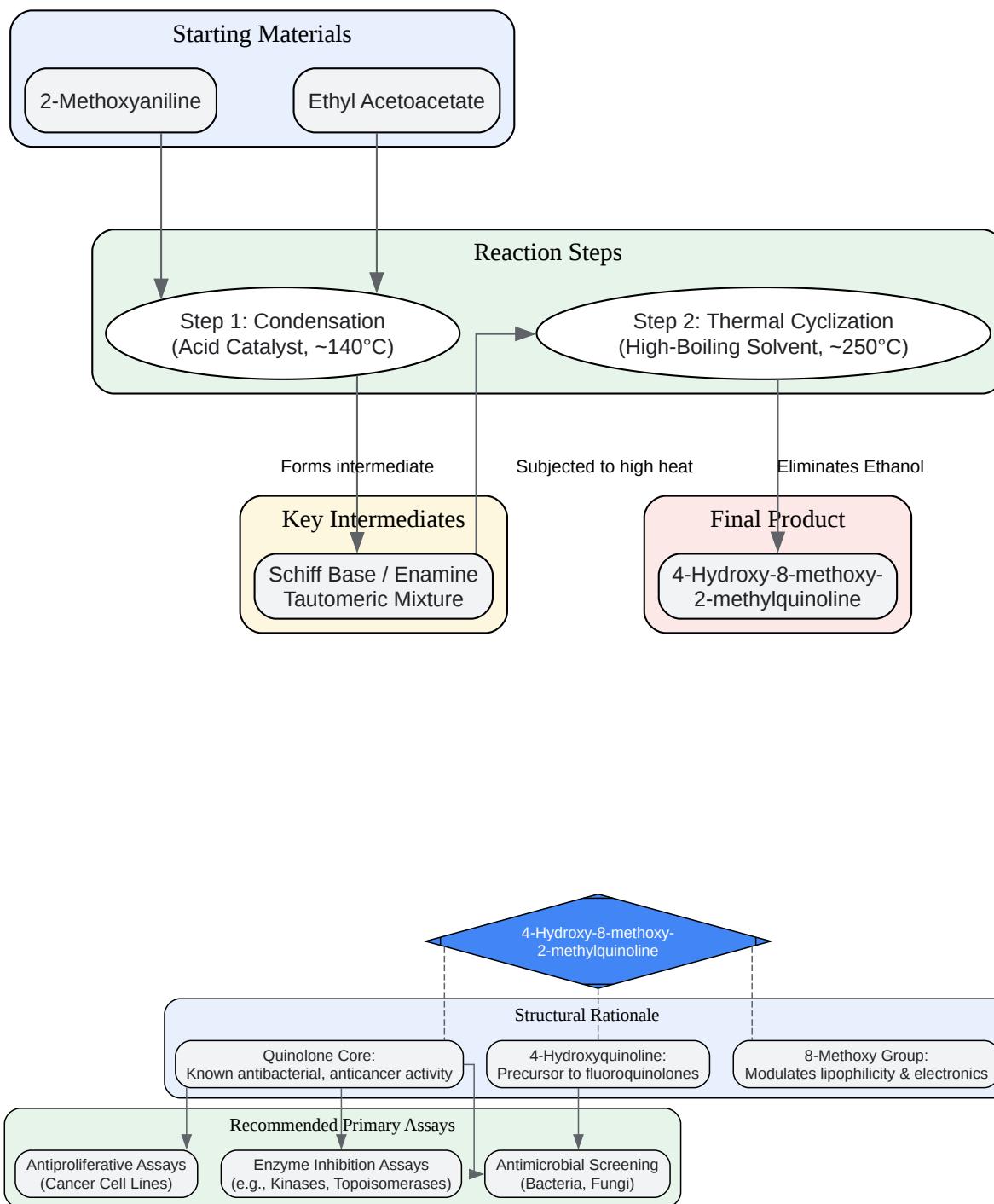
The synthesis of 4-quinolones is a well-established area of organic chemistry, with several named reactions available.[1] The most direct and classical approach for synthesizing **4-Hydroxy-8-methoxy-2-methylquinoline** is the Conrad-Limpach synthesis.[2][6][7]

Causality of the Conrad-Limpach Approach: This method is favored for its straightforward assembly of the quinolone core from readily available precursors: a substituted aniline and a β -ketoester. The reaction proceeds in two key stages:

- **Aniline-Ester Condensation:** The reaction begins with the condensation of an aniline with a β -ketoester. To synthesize the target molecule, 2-methoxyaniline is reacted with ethyl acetoacetate. This step forms a Schiff base, which is in equilibrium with its enamine tautomer.[2][6]
- **Thermal Cyclization:** The crucial ring-closing step requires high temperatures, typically around 250 °C.[1][6] This thermal energy overcomes the activation barrier for an electrocyclic reaction, followed by the elimination of ethanol to form the aromatic quinolone ring system.[2] The high temperature is necessary to promote the formation of a high-energy imine-enol

tautomer and to overcome the energetic cost of temporarily breaking the aromaticity of the aniline ring during cyclization.[\[8\]](#)

Diagram: Conrad-Limpach Synthesis Workflow

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Caption: Rationale for prioritizing biological assays.

Conclusion

4-Hydroxy-8-methoxy-2-methylquinoline is a synthetically accessible heterocyclic compound built upon the medicinally significant quinolone scaffold. Its synthesis is reliably achieved through the Conrad-Limpach reaction, a robust and well-understood method. While its specific biological profile remains to be fully elucidated, its structural features suggest it is a promising candidate for screening in anticancer and antimicrobial drug discovery programs. This guide provides the foundational chemical knowledge and practical protocols necessary to enable further investigation by researchers in the field.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Hydroxy-8-methoxy-2-methylquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b096571#4-hydroxy-8-methoxy-2-methylquinoline-basic-properties>]

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